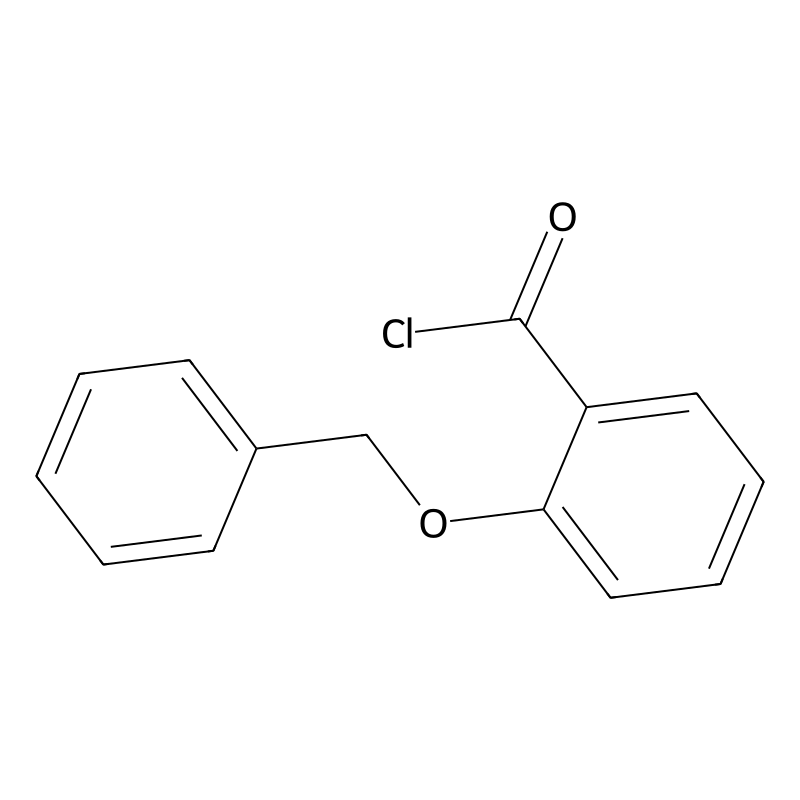

2-(Benzyloxy)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in [1,2]-Wittig Rearrangement

Field: Organic Chemistry

Application Summary: The compound “2-(Benzyloxy)benzoyl chloride” is used in the [1,2]-Wittig Rearrangement of 2- (2-Benzyloxy)aryloxazolines . This reaction involves the rearrangement of the benzyloxy group .

Method of Application: The reaction of 2- (2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .

Results: The Wittig rearrangement process was not so favorable and, under optimal conditions of 2.2 equiv. butyllithium (BuLi) in THF, an isolated yield of just 29% was obtained .

Synthesis of Benzyl Ethers and Esters

Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of “2-(Benzyloxy)benzoyl chloride”, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses .

Method of Application: N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . This reagent releases an electrophilic benzyl species upon warming .

Results: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

Fabrication of 2-Arylbenzothiazoles

Field: Medicinal Chemistry

Application Summary: These compounds are of interest in medicinal chemistry due to their biological activity .

2-(Benzyloxy)benzoyl chloride is an organic compound characterized by the presence of a benzoyloxy group attached to a benzoyl chloride moiety. Its chemical formula is CHClO, and it features both a benzene ring and an acyl chloride functional group, making it a versatile intermediate in organic synthesis. The compound is typically a colorless to pale yellow liquid with a pungent odor, and it is sensitive to moisture, reacting with water to release hydrochloric acid.

2-(Benzyloxy)benzoyl chloride is likely to be corrosive and irritating due to the presence of the acyl chloride group. It can react with moisture in the air to release hydrochloric acid fumes, which can irritate the respiratory tract.

- Safety Precautions: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Hydrolysis: Reacts with water to yield benzoic acid and hydrochloric acid.

- Reactions with Alcohols: It can react with alcohols to form esters, which are useful in various applications.

- Friedel-Crafts Acylation: This compound can undergo Friedel-Crafts acylation, allowing the introduction of the benzoyl group into aromatic compounds.

Several methods exist for synthesizing 2-(Benzyloxy)benzoyl chloride:

- From Benzoyl Chloride and Benzyl Alcohol: A common method involves reacting benzoyl chloride with benzyl alcohol in the presence of a catalyst such as pyridine or triethylamine.

- Using Benzyl Chloride: Another approach involves the reaction of benzyl chloride with benzoic acid derivatives under acidic conditions.

Several compounds share structural similarities with 2-(Benzyloxy)benzoyl chloride. Below is a comparison highlighting their uniqueness:

The uniqueness of 2-(Benzyloxy)benzoyl chloride lies in its dual functionality as both an acyl chloride and an ether, making it particularly versatile for synthetic applications not fully explored by its analogs.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard